3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a triazolo ring fused to a pyridazine ring, along with chlorodifluoromethyl and chlorophenylmethoxy substituents, imparts distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step synthetic routes. One common method involves the cycloaddition of 3-aminopyridazines with nitriles, catalyzed by bimetallic copper and zinc . This process includes tandem C–N addition and subsequent intramolecular oxidative N–N bond formation. The reaction conditions often require the use of I2/KI as oxidizing agents .
Chemical Reactions Analysis
3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorodifluoromethyl and chlorophenylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like I2/KI and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and insensitivity to external stimuli.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolopyridazine derivatives, such as:
1,2,4-triazolo[1,5-b]pyridazines: These compounds have similar core structures but differ in their substituents and reactivity.
1,2,4,5-tetrazine-based compounds: These compounds exhibit different energetic properties and applications.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N4O/c14-9-4-2-1-3-8(9)7-22-11-6-5-10-18-19-12(13(15,16)17)21(10)20-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUUFBRSDVPWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN3C(=NN=C3C(F)(F)Cl)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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